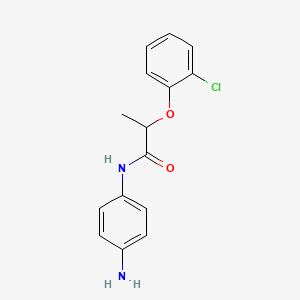

N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide

Description

N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide (IUPAC name: Propanamide, N-(4-aminophenyl)-2-(2-chlorophenoxy)-) is an amide derivative characterized by a 4-aminophenyl group attached to a propanamide backbone, with a 2-chlorophenoxy substituent at the second carbon of the propane chain. Its molecular formula is C₁₅H₁₅ClN₂O₂, with a molecular weight of 290.75 g/mol . The compound is identified by CAS number BBB/888 and is available in 10g stock quantities. The primary structural features include:

- 2-chlorophenoxy group: Introduces lipophilicity and steric bulk, which may influence membrane permeability and target binding.

- Propanamide backbone: Serves as a flexible linker between the aromatic groups.

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-10(20-14-5-3-2-4-13(14)16)15(19)18-12-8-6-11(17)7-9-12/h2-10H,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQZLXXNBPCMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-(2-Chlorophenoxy)propanoic Acid

- Reaction : Etherification

- Starting Materials : 2-chlorophenol and 2-bromopropanoic acid

- Reagents and Conditions :

- Base (e.g., potassium carbonate or sodium hydroxide) to deprotonate the phenol group.

- Solvent: Polar aprotic solvent such as dimethylformamide (DMF).

- Reaction Temperature: Moderate heating (60–80°C).

- Mechanism : The phenoxide ion generated from 2-chlorophenol reacts with 2-bromopropanoic acid via an SN2 mechanism to form the ether bond.

Step 2: Conversion to Acid Chloride

- Reaction : Chlorination

- Starting Material : 2-(2-Chlorophenoxy)propanoic acid

- Reagents and Conditions :

- Thionyl chloride (SOCl₂) or oxalyl chloride as the chlorinating agent.

- Solvent: Dichloromethane (DCM).

- Reaction Temperature: Room temperature.

- Mechanism : The carboxylic acid reacts with thionyl chloride to yield the corresponding acid chloride.

Step 3: Amidation

- Reaction : Formation of Amide Bond

- Starting Materials : Acid chloride from Step 2 and p-phenylenediamine.

- Reagents and Conditions :

- Base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

- Solvent: Anhydrous conditions in dichloromethane or tetrahydrofuran (THF).

- Reaction Temperature: Low to moderate temperatures (0–25°C).

- Mechanism : Nucleophilic attack by the amine group on the carbonyl carbon of the acid chloride forms the desired amide bond.

Step 4: Selective Reduction

- Reaction : Reduction of Nitro Group (if starting with nitrobenzene derivative)

- If p-nitroaniline is used instead of p-phenylenediamine:

- Reduction using reagents like iron/acid, tin(II) chloride, or catalytic hydrogenation with palladium on carbon.

- Solvent: Ethanol or water.

- Reaction Temperature: Mild heating (~50°C).

Key Considerations

Purity and Yield Optimization

To achieve high purity and yields:

- Use recrystallization techniques for purification after each step.

- Employ analytical methods like NMR, IR, and HPLC for intermediate characterization.

Data Table

| Step | Reaction Type | Starting Material | Key Reagents | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Etherification | 2-Chlorophenol + Bromopropanoic Acid | K₂CO₃, DMF | Heat (60–80°C) | 2-(2-Chlorophenoxy)propanoic Acid |

| 2 | Chlorination | Product from Step 1 | SOCl₂ | Room Temperature | Acid Chloride |

| 3 | Amidation | Product from Step 2 + p-phenylenediamine | Pyridine, DCM | Low Temperature | Target Compound |

| 4† | Reduction | p-Nitroaniline | Fe/HCl or SnCl₂ | Mild Heat | p-Aminoaniline |

†Optional step if starting material contains a nitro group.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenoxy group can be reduced to form corresponding phenol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild heating.

Major Products

Oxidation Products: Nitro derivatives.

Reduction Products: Phenol derivatives.

Substitution Products: Various substituted amides or thiol derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide depends on its specific application:

Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific pathways.

Molecular Targets: Potential targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Pathways Involved: Could involve pathways related to cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: The 4-aminophenyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to halogenated phenyl groups (e.g., 3,4-dichlorophenyl in ). Phenoxy modifications: The 2-chlorophenoxy group in the target compound is less sterically hindered than 2,4-dichlorophenoxy () or 4-chloro-2-methylphenoxy (), which may reduce off-target interactions.

Synthetic Efficiency: Compounds like N-[3,4-(methylenedioxy)benzyl]-2-(2-chlorophenoxy)propanamide achieve high yields (81%) via straightforward condensation , suggesting scalable routes for the target compound.

Physicochemical Properties: Molecular weight: The target compound (290.75 g/mol) is lighter than dichlorophenoxy analogs (343–358 g/mol), which may favor better pharmacokinetic profiles.

Biological Implications :

- While direct activity data for the target compound are lacking, structurally related compounds exhibit diverse applications. For example:

Biological Activity

N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₆H₁₈ClN₂O₂. Its structure features an aminophenyl group and a chlorophenoxy group attached to a propanamide backbone, which contributes to its unique reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds, enhancing binding affinity with proteins, while the chlorophenoxy moiety may engage hydrophobic interactions within enzyme active sites.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising inhibition rates. For instance, in a study evaluating its effectiveness against Staphylococcus aureus and Escherichia coli, the compound demonstrated an IC50 value in the low micromolar range, indicating potent antibacterial activity .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : A study conducted on murine models indicated that administration of this compound resulted in reduced tumor growth in xenograft models of breast cancer. Tumor volume was significantly decreased compared to control groups (p < 0.05), suggesting effective bioactivity in vivo .

- Synergistic Effects : Another case study assessed the combination of this compound with traditional chemotherapeutics. The results showed enhanced efficacy when used alongside doxorubicin, leading to increased cell death rates in resistant cancer cell lines .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to the chlorophenoxy group significantly impact its biological activity. Substituting different halogens or alkyl groups alters binding affinity and potency against various targets .

Comparative Analysis

A comparative analysis with structurally similar compounds showed that this compound has superior activity profiles compared to derivatives lacking the chlorophenoxy moiety. For example, compounds without this substituent exhibited markedly lower antimicrobial and anticancer effects .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Aminophenyl)-2-(2-chlorophenoxy)propanamide | Similar amine and chlorophenoxy groups | Moderate antimicrobial activity |

| N-(3-Aminophenyl)-3-(4-chlorophenoxy)propanamide | Different substitution pattern | Lower anticancer efficacy |

| 3-Aminopropionanilide | Lacks chlorophenoxy substitution | Minimal biological activity |

Q & A

Q. What are the common synthetic routes for N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide?

The compound can be synthesized via coupling reactions using 2-(2-chlorophenoxy)propanoic acid derivatives. A representative method involves activating the carboxylic acid group with coupling agents like HATU or EDCI, followed by reaction with 4-aminophenylamine. Yields typically range from 70% to 84%, as observed in analogous phenoxypropanamide syntheses. Characterization includes H-NMR, C-NMR, and HPLC purity analysis (>97%) .

Example Protocol :

- React 2-(2-chlorophenoxy)propanoic acid (1.0 eq) with 4-aminophenylamine (1.1 eq) in dichloromethane.

- Add HATU (1.2 eq) and DIPEA (2.0 eq) under nitrogen.

- Purify via column chromatography (Hexane:EtOAc gradient).

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- H-NMR : Peaks at δ 7.8–6.6 ppm (aromatic protons), δ 4.7–4.3 ppm (methine proton adjacent to the amide), and δ 1.6 ppm (methyl group).

- HPLC : Purity assessment with C18 columns and UV detection (e.g., 97.4–97.8% purity in related compounds) .

- HRMS : Confirm molecular formula (e.g., CHClNO for a structural analog) .

Q. What safety precautions are necessary during handling?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H313/H333).

- Work in a fume hood to prevent inhalation.

- Follow disposal guidelines for halogenated organics .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.